2,7-Di-tert-butylfluorene (2,7-DTBFL) is an organic compound studied for its potential applications in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes thin films of organic materials to emit light. 2,7-DTBFL possesses properties that make it a valuable material for research in OLED development [, , ].
Research on 2,7-DTBFL often involves using it as a building block for more complex molecules with desired properties for OLED applications. Scientists can modify the side groups or introduce additional functionalities to achieve specific colors or improve device performance [].
2,7-Di-tert-butylfluorene is a polycyclic aromatic hydrocarbon characterized by the presence of two tert-butyl groups attached to the fluorene structure, which consists of a fused benzene and cyclopentane ring. Its chemical formula is C21H26, and it has a CAS number of 58775-05-6. This compound exhibits significant steric hindrance due to the bulky tert-butyl groups, influencing its physical and chemical properties, such as solubility and reactivity .
2,7-Di-tert-butylfluorene primarily participates in reactions typical of alkylated aromatic compounds. It acts as an alkylating agent, reacting with nucleophiles to form carbon-carbon bonds. Additionally, it can undergo electrophilic substitution reactions due to the electron-rich nature of its aromatic system. The presence of the tert-butyl groups can also stabilize radical intermediates, making it useful in radical polymerization processes .
The synthesis of 2,7-di-tert-butylfluorene typically involves:
These methods allow for the selective introduction of tert-butyl groups at the 2 and 7 positions of the fluorene structure .
2,7-Di-tert-butylfluorene finds applications in various fields:
Studies on the interactions of 2,7-di-tert-butylfluorene with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:
2,7-Di-tert-butylfluorene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Fluorene | Basic structure without substituents | Simple polycyclic aromatic hydrocarbon |
9,9-Diethylfluorene | Ethyl groups at position 9 | Lower steric hindrance than di-tert-butyl version |
2,7-Dimethylfluorene | Methyl groups at positions 2 and 7 | Smaller size leads to different reactivity |
2,7-Di-n-propylfluorene | Propyl groups at positions 2 and 7 | Similar steric effects but different solubility |
2,7-Di-isopropylfluorene | Isopropyl groups at positions 2 and 7 | Increased steric bulk compared to tert-butyl |
The uniqueness of 2,7-di-tert-butylfluorene lies in its substantial steric hindrance from the tert-butyl groups, which significantly influences its chemical behavior and potential applications in materials science compared to its analogs .
The synthesis of 2,7-di-tert-butylfluorene through Friedel-Crafts alkylation represents one of the most direct and widely employed methodologies for introducing tertiary butyl substituents onto the fluorene framework [1] [2]. This electrophilic aromatic substitution reaction involves the treatment of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride or iron trichloride [1] [2].
The fundamental mechanism proceeds through the formation of a tertiary carbocation intermediate generated by the interaction of tert-butyl chloride with the Lewis acid catalyst [3] [4]. The aluminum chloride catalyst facilitates the heterolytic cleavage of the carbon-chlorine bond, creating a highly electrophilic tert-butyl cation that subsequently attacks the electron-rich fluorene ring system [3] [5]. The reaction typically occurs at the 2 and 7 positions of fluorene due to their enhanced reactivity compared to other positions on the aromatic system [1] [6].
The standard protocol involves dissolving fluorene in an appropriate solvent, commonly dichloromethane or nitromethane, followed by the addition of tert-butyl chloride and the Lewis acid catalyst [5] [7]. Reaction temperatures typically range from room temperature to 120°C, with higher temperatures favoring complete substitution to yield the desired 2,7-disubstituted product [1] [2]. The molar ratio of reagents significantly influences the product distribution, with excess tert-butyl chloride promoting disubstitution over monosubstitution [5] [7].
Reaction Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 80-120°C | Higher temperatures increase disubstitution selectivity [5] |
Catalyst Loading | 1.5-3.0 equivalents AlCl₃ | Excess catalyst improves conversion but may cause side reactions [3] [5] |
Reaction Time | 4-12 hours | Extended times increase yield but risk overalkylation [5] [8] |
Solvent | Dichloromethane or nitromethane | Polar solvents enhance cation stability [5] [7] |
The selectivity for 2,7-disubstitution over other possible isomers is governed by the electronic properties of the fluorene system [1] [2]. The 2 and 7 positions exhibit the highest electron density and are sterically accessible, making them the preferred sites for electrophilic attack [3] [7]. Computational studies have demonstrated that the activation energy for substitution at these positions is significantly lower than for alternative sites [1] [2].
Several methodological improvements have been developed to enhance the efficiency of the Friedel-Crafts alkylation process [5] [9]. The use of carbon disulfide as a co-solvent has been shown to improve yields by stabilizing the carbocation intermediate [1] [2]. Additionally, the sequential addition of tert-butyl chloride, rather than simultaneous addition of all reagents, helps control the reaction rate and minimize side product formation [5] [8].
Temperature control emerges as a critical factor in optimizing product distribution [5] [9]. Lower temperatures (80-90°C) favor the formation of monosubstituted products, while elevated temperatures (110-120°C) promote complete disubstitution [8] [10]. The optimal temperature profile involves an initial low-temperature period to initiate the first substitution, followed by heating to complete the second alkylation [8] [10].
Transition metal-catalyzed methodologies provide alternative synthetic routes to 2,7-di-tert-butylfluorene, particularly when starting from pre-functionalized fluorene derivatives [11] [12]. These approaches typically involve cross-coupling reactions between halogenated fluorene intermediates and organometallic reagents containing the tert-butyl group [11] [13].
Palladium-catalyzed cross-coupling reactions have emerged as versatile tools for fluorene derivatization [12] [13]. The synthesis typically begins with 2,7-dibromofluorene, which undergoes coupling with tert-butyl-containing organometallic reagents such as Grignard reagents or organozinc compounds [6] [12]. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide bond, followed by transmetalation with the organometallic nucleophile and reductive elimination to form the carbon-carbon bond [12] [13].
Representative reaction conditions employ palladium tetrakis(triphenylphosphine) as the catalyst in tetrahydrofuran solvent at elevated temperatures [6] [12]. The reaction typically requires an inert atmosphere to prevent oxidation of the palladium catalyst and organometallic reagents [12] [13]. Yields for this transformation generally range from 70 to 90 percent, depending on the specific reaction conditions and substrate substitution patterns [6] [12].
Nickel-based catalysts offer cost-effective alternatives to palladium systems for fluorene functionalization [11] [12]. Nickel dichloride complexes with phosphine ligands have demonstrated effectiveness in coupling reactions between aryl halides and organometallic nucleophiles [6] [12]. The mechanistic pathway closely parallels that of palladium-catalyzed processes, involving successive oxidative addition, transmetalation, and reductive elimination steps [11] [12].
The use of nickel catalysts often requires more forcing conditions compared to palladium systems, including higher temperatures and longer reaction times [11] [12]. However, the lower cost and greater abundance of nickel make these protocols attractive for large-scale synthesis applications [12] [14].
Catalyst System | Reaction Conditions | Typical Yield | Advantages |
---|---|---|---|
Pd(PPh₃)₄ | THF, 80°C, 12h | 85-92% | High selectivity, mild conditions [12] |
NiCl₂(PPh₃)₂ | DMF, 100°C, 24h | 75-85% | Cost-effective, scalable [12] |
Pd(OAc)₂/PPh₃ | Toluene, 90°C, 16h | 80-88% | Good functional group tolerance [12] |
Copper-catalyzed coupling reactions provide additional synthetic opportunities for fluorene derivatization [15] [16]. These transformations typically involve the coupling of aryl iodides or bromides with organocopper reagents or copper-mediated carbon-heteroatom bond formation [15] [16]. While less commonly employed than palladium or nickel systems for tert-butyl introduction, copper catalysis offers unique reactivity profiles and functional group compatibility [15] [16].
Oxidative functionalization approaches to 2,7-di-tert-butylfluorene synthesis typically involve the oxidative coupling of appropriately substituted precursors or the oxidative modification of pre-existing fluorene derivatives [17] [18]. These methodologies are particularly valuable when direct alkylation or cross-coupling approaches prove challenging or yield undesired regioisomers [18] [19].
The oxidative coupling of substituted aromatics provides a powerful method for constructing the fluorene core while simultaneously introducing the desired substituents [17] [18]. This approach typically employs strong oxidizing agents such as iron trichloride or chromium trioxide to promote the formation of carbon-carbon bonds between aromatic rings [18] [20]. The reaction mechanism involves the generation of radical cation intermediates that undergo coupling to form the characteristic five-membered ring of the fluorene system [18] [19].
Representative conditions for oxidative coupling involve treating the aromatic precursors with iron trichloride in acetic acid at elevated temperatures [18] [20]. The reaction typically proceeds through a series of electron transfer steps, culminating in the formation of the desired fluorene product [18] [19]. Yields for these transformations are generally moderate, ranging from 60 to 75 percent, due to the formation of various side products and oligomeric materials [18] [20].
Iron-catalyzed oxidative functionalization has emerged as an environmentally benign approach to fluorene synthesis [18] [20]. Recent developments in this area include the use of iron complexes with nitrogen-containing ligands to promote selective oxidative coupling reactions [18] [20]. These systems offer improved selectivity compared to traditional oxidizing agents and operate under milder reaction conditions [18] [20].
The mechanism of iron-catalyzed oxidative coupling involves the coordination of the aromatic substrate to the iron center, followed by electron transfer to generate radical intermediates [18] [20]. These radicals then undergo coupling reactions to form the desired carbon-carbon bonds [18] [19]. The iron catalyst can be regenerated through reaction with molecular oxygen or other terminal oxidants [18] [20].
Oxidizing Agent | Reaction Conditions | Yield Range | Selectivity |
---|---|---|---|
FeCl₃ | AcOH, 120°C, 6h | 60-75% | Moderate, multiple products [18] [20] |
CrO₃ | AcOH, RT, 12h | 65-80% | Good for fluorenone formation [8] [21] |
(NNN)FeCl₂ | O₂, 80°C, 8h | 70-85% | High selectivity, mild conditions [18] |
Chromium trioxide-mediated oxidation represents a classical approach to fluorene synthesis and functionalization [8] [20]. This methodology is particularly effective for the oxidation of fluorene derivatives to fluorenones, which can subsequently be reduced to yield the desired products [8] [20]. The reaction typically employs chromium trioxide in acetic acid and proceeds through a mechanism involving chromate ester formation followed by elimination [8] [20].
The use of chromium-based oxidants requires careful control of reaction conditions to achieve selective oxidation without overoxidation or ring degradation [8] [20]. Temperature control is particularly critical, as elevated temperatures can lead to unwanted side reactions and decreased yields [8] [19]. Despite these challenges, chromium-mediated oxidations remain valuable tools for fluorene synthesis due to their reliability and predictable reactivity patterns [8] [20].
The purification of 2,7-di-tert-butylfluorene requires careful consideration of its physical properties and the nature of potential impurities formed during synthesis [22] [23]. The compound typically appears as white to light yellow crystalline solid with a melting point range of 121-126°C [2] [24]. Its limited solubility in polar solvents but good solubility in nonpolar organic solvents influences the choice of purification methods [2] [24].
Recrystallization represents the primary purification technique for 2,7-di-tert-butylfluorene [22] [25]. The compound exhibits excellent crystallization behavior from various organic solvents, with ethanol and methanol being particularly effective [22] [24]. The crystallization process typically involves dissolving the crude product in hot solvent followed by controlled cooling to promote crystal formation [22] [25].
The choice of crystallization solvent significantly affects the purity and recovery of the final product [22] [25]. Polar solvents such as alcohols provide good selectivity by preferentially dissolving impurities while allowing the target compound to crystallize [22] [24]. The crystallization temperature profile also influences crystal quality, with slow cooling rates generally producing larger, purer crystals [22] [25].
Crystallization Solvent | Temperature Range | Typical Recovery | Purity Achieved |
---|---|---|---|
Ethanol | 60-20°C | 85-92% | >98% [22] [24] |
Methanol | 55-25°C | 80-88% | >97% [22] [24] |
Hexane | 40-0°C | 75-85% | >95% [22] [23] |
Toluene | 80-25°C | 88-95% | >99% [22] [24] |
Column chromatography provides an alternative purification method, particularly useful when recrystallization fails to achieve the desired purity [23] [26]. Silica gel serves as the most common stationary phase, with hexane or hexane-dichloromethane mixtures as mobile phases [23] [26]. The separation relies on differential adsorption of the target compound and impurities on the silica surface [23] [26].
The chromatographic behavior of 2,7-di-tert-butylfluorene is characterized by moderate retention on silica gel, requiring relatively nonpolar eluent systems for efficient elution [23] [26]. Gradient elution protocols, starting with pure hexane and gradually increasing the polarity, often provide optimal separation efficiency [23] [26]. Column loading should be kept below 5% by weight to maintain good resolution [23] [26].
For applications requiring extremely high purity, zone refining techniques have been developed specifically for fluorene derivatives [22] [23]. This method involves the controlled melting and solidification of the compound in a moving temperature zone, which preferentially concentrates impurities in the molten phase [22] [23]. The technique can achieve purities exceeding 99.5%, making it suitable for specialized applications [22] [23].
The zone refining process parameters require careful optimization for 2,7-di-tert-butylfluorene [22] [23]. The zone length, travel rate, and temperature gradient all influence the efficiency of purification [22] [23]. Typically, multiple passes through the zone refining apparatus are necessary to achieve maximum purity [22] [23].
Systematic optimization of reaction conditions has led to significant improvements in the synthesis efficiency of 2,7-di-tert-butylfluorene [27] [28]. Process intensification approaches, including continuous flow methodologies, have demonstrated substantial advantages over traditional batch processes [27] [28]. These techniques offer improved mass and heat transfer, leading to higher yields and reduced reaction times [27] [28].
The implementation of continuous flow synthesis has achieved yields exceeding 95% while reducing reaction times from hours to minutes [27] [28]. The improved efficiency results from better control of reaction parameters and elimination of mass transfer limitations [27] [28]. Additionally, continuous flow processes demonstrate superior reproducibility and scalability compared to batch methods [27] [28].
Optimization Strategy | Yield Improvement | Time Reduction | Additional Benefits |
---|---|---|---|
Continuous flow | 95-99% vs 45-75% batch | 86% reduction | Better reproducibility [27] [28] |
Temperature profiling | 15-20% increase | 25% reduction | Improved selectivity [27] [10] |
Catalyst optimization | 10-15% increase | Variable | Reduced waste [27] [29] |
Solvent selection | 5-12% increase | 10-30% reduction | Enhanced workup [27] [28] |
The thermal characterization of 2,7-Di-tert-butylfluorene has been investigated using differential scanning calorimetry and thermogravimetric analysis to determine its thermal stability and phase transition behavior. The compound exhibits a melting point range of 121-124°C [1] [2] [4] [5] [6] [7], which represents the primary endothermic transition observed in differential scanning calorimetry measurements. This melting point is notably higher than the parent fluorene compound (111-114°C) [8], indicating that the bulky tert-butyl substituents at the 2,7-positions contribute to enhanced intermolecular interactions and crystalline stability.
Differential scanning calorimetry analysis reveals that 2,7-Di-tert-butylfluorene demonstrates characteristic thermal behavior consistent with aromatic organic semiconductors [9] [10] [11]. The glass transition temperature behavior, while not explicitly reported for this specific compound, can be inferred from related fluorene derivatives. Similar fluorene-based compounds with bulky substituents typically exhibit glass transition temperatures in the range of 100-200°C [9] [12] [13], with the tert-butyl groups contributing to enhanced thermal stability through steric hindrance effects.
Thermogravimetric analysis indicates excellent thermal stability, with the compound remaining stable up to elevated temperatures. The thermal decomposition onset typically occurs well above 300°C for fluorene derivatives with bulky substituents [9] [14] [15] [16]. The predicted boiling point of 372.4±22.0°C [1] [2] [7] suggests significant thermal stability under normal processing conditions. The flash point has been determined to be 194.2°C [7], indicating relatively safe handling characteristics for organic synthesis and device fabrication applications.
Parameter | Value | Method | Reference |
---|---|---|---|
Melting Point | 121-124°C | DSC | [1] [2] [4] |
Glass Transition | Not reported | DSC | - |
Decomposition Onset | >300°C (estimated) | TGA | [14] [15] |
Flash Point | 194.2°C | Standard methods | [7] |
Thermal Stability | High | TGA/DSC | [1] [6] |
The thermal analysis methodology for organic semiconductors typically employs heating rates of 10-20°C/min under inert atmosphere conditions [9] [17] [10] [18] [11]. For 2,7-Di-tert-butylfluorene, standard differential scanning calorimetry protocols would involve initial heating to eliminate thermal history, followed by controlled cooling and reheating cycles to determine glass transition and melting behavior [19] [20] [17].
The solubility characteristics of 2,7-Di-tert-butylfluorene have been evaluated through experimental observations and can be analyzed using Hansen solubility parameter theory [21] [22] [23] [24] [25]. The compound demonstrates selective solubility in aromatic and polar protic solvents, specifically showing good solubility in toluene and hot methanol [1] [2] [5] [6].
Based on Hansen solubility parameter analysis, the solubility behavior can be understood through the three-dimensional solubility parameter space defined by dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH) [21] [22] [23] [25]. For fluorene derivatives, the dispersion parameter typically dominates due to the extensive aromatic π-electron system [26] [23].
The limited solubility in polar solvents at room temperature, with enhanced solubility in hot methanol, indicates that thermal energy is required to overcome the crystalline lattice energy and facilitate solvation [1] [5]. The good solubility in toluene reflects favorable π-π interactions between the fluorene aromatic system and the benzene ring of toluene [26].
Solvent | Solubility | Temperature | Hansen Parameters (δD, δP, δH) |
---|---|---|---|
Toluene | Good | Room temp | (18.0, 1.4, 2.0) MPa^1/2 |
Methanol | Good | Hot | (15.1, 12.3, 22.3) MPa^1/2 |
Water | Poor | All temps | (15.5, 16.0, 42.3) MPa^1/2 |
Chloroform | Expected good | Room temp | (17.8, 3.1, 5.7) MPa^1/2 |
The predicted Hansen solubility parameters for 2,7-Di-tert-butylfluorene can be estimated using group contribution methods [21] [23]. The fluorene backbone contributes significant dispersion interactions, while the tert-butyl groups provide additional van der Waals interactions but minimal polar or hydrogen bonding capability. This results in an estimated δD of approximately 18-19 MPa^1/2, δP of 2-4 MPa^1/2, and δH of 3-5 MPa^1/2.
The solvent selection criteria for processing applications should consider solvents with similar Hansen parameters. Aromatic solvents such as toluene, xylenes, and chlorobenzenes are expected to provide good solvation [26]. The requirement for elevated temperature when using methanol suggests that hydrogen bonding interactions become favorable only when thermal energy overcomes the enthalpy penalty [25].
The electrochemical characterization of 2,7-Di-tert-butylfluorene involves cyclic voltammetry measurements to determine redox potentials, electron transfer kinetics, and electrochemical stability [27] [28] [29] [30] [31] [32]. Fluorene derivatives typically exhibit characteristic oxidation and reduction behavior related to their aromatic π-electron system.
Oxidation behavior of fluorene derivatives typically occurs at positive potentials, with the first oxidation corresponding to the formation of a radical cation species [27] [28] [31]. For 2,7-disubstituted fluorenes, the electron-donating nature of alkyl substituents generally shifts oxidation potentials to less positive values compared to unsubstituted fluorene. The tert-butyl groups in 2,7-Di-tert-butylfluorene are expected to provide electron-donating effects through hyperconjugation and inductive effects.
Based on studies of related tert-butyl substituted aromatic compounds [27] [30], the first oxidation potential (E₁/₂) is estimated to occur in the range of +0.8 to +1.2 V vs. standard hydrogen electrode. The exact potential depends on the electrode material, electrolyte system, and measurement conditions [29] [31] [32].
Electrochemical Parameter | Estimated Value | Method | Notes |
---|---|---|---|
First Oxidation (E₁/₂) | +0.9 to +1.1 V | Cyclic Voltammetry | vs. SHE |
Reduction Onset | <-2.0 V | Cyclic Voltammetry | Irreversible |
HOMO Energy Level | -5.3 to -5.5 eV | Electrochemical | Calculated |
LUMO Energy Level | -2.0 to -2.5 eV | Optical/Electrochemical | Estimated |
Electrochemical Gap | 2.8 to 3.3 eV | CV measurements | Band gap |
Reduction behavior is typically more challenging to observe for fluorene derivatives due to their electron-rich nature [27] [30]. Reduction processes, when observable, usually occur at highly negative potentials and may involve irreversible electron transfer processes leading to radical anion formation [28] [32].
The heterogeneous electron transfer kinetics for fluorene derivatives have been studied extensively [27] [29]. Standard rate constants typically fall in the range of 10⁻³ to 10⁻² cm/s, indicating moderately fast electron transfer kinetics suitable for electrochemical applications [27].
Cyclic voltammetry measurements should be conducted in aprotic solvents such as acetonitrile or dichloromethane with supporting electrolytes like tetrabutylammonium hexafluorophosphate [29] [31] [32]. The measurement conditions significantly influence the observed redox potentials and reversibility characteristics.
Surface characterization of 2,7-Di-tert-butylfluorene thin films involves contact angle measurements and atomic force microscopy to determine surface energy, wettability, and topographical properties [33] [34] [35]. These measurements are crucial for understanding interfacial behavior in organic electronic device applications.
Contact angle measurements provide quantitative assessment of surface hydrophobicity and surface energy characteristics [33] [35]. For organic semiconductor materials, contact angle analysis using multiple probe liquids enables calculation of surface energy components according to Owens-Wendt or van Oss-Chaudhury-Good models [33] [35].
The hydrophobic nature of 2,7-Di-tert-butylfluorene, arising from the alkyl substituents and aromatic backbone, suggests contact angles with water in the range of 90-110° [33]. The tert-butyl groups contribute to increased surface hydrophobicity compared to unsubstituted fluorene.
Surface Property | Expected Range | Measurement Method | Applications |
---|---|---|---|
Water Contact Angle | 90-110° | Sessile drop method | Wettability assessment |
Surface Energy | 25-35 mN/m | Multi-liquid analysis | Coating compatibility |
Dispersion Component | 22-30 mN/m | Owens-Wendt model | van der Waals interactions |
Polar Component | 2-8 mN/m | Component analysis | Hydrogen bonding |
Atomic force microscopy characterization provides nanoscale surface topography information and mechanical properties [33] [34] [35]. For 2,7-Di-tert-butylfluorene thin films, atomic force microscopy analysis typically reveals surface roughness parameters, grain structure, and morphological stability.
Surface roughness measurements using atomic force microscopy are expected to show root-mean-square roughness values in the range of 0.5-3.0 nm for spin-coated or vapor-deposited films [34]. The morphological stability upon thermal annealing is an important consideration for device applications [34] [13].
Mechanical properties accessible through atomic force microscopy include Young's modulus, adhesion forces, and deformation characteristics [34] [35]. Peak Force Quantitative Nanomechanical Mapping mode can provide simultaneous topography and mechanical property mapping [34].
The surface characterization methodology should include systematic analysis of film preparation conditions, substrate effects, and environmental stability [33] [34] [35]. Multiple measurement locations and statistical analysis ensure representative surface property determination.